Biotin-PFP ester
Overview
Description
Biotin-PFP ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a perfluorophenyl group and a thieno[3,4-d]imidazol-4-yl moiety. It is known for its stability and reactivity, making it a valuable compound in research and industrial applications.
Mechanism of Action
Target of Action
Biotin-PFP ester is an alkyl/ether-based PROTAC linker . It is more reactive than the NHS ester group, targeting both primary and secondary amines . This makes it suitable for biotin labeling of both proteins and amino acids .
Mode of Action
This compound is an amine-reactive biotinylation reagent . It is based on activation as a pentafluorophenyl ester (PFP ester) rather than the usual N-hydroxysuccinimide (NHS) ester . The compound exhibits greater reactivity toward amino groups . Unlike NHS-Biotin, PFP-Biotin will react with both secondary amines and primary amines . This enables it to be used to label nucleic acids as well as proteins . The reaction occurs spontaneously at pH 7 to 9 .
Biochemical Pathways
This compound is involved in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It is known that the compound must be dissolved in dmso or dmf before further dilution in aqueous buffers .
Result of Action
The result of this compound’s action is the biotinylation of proteins and nucleic acids for avidin-biotin methods . It forms permanent amide bonds . The spacer arm, which consists of the native biotin valeric acid group only, cannot be cleaved .
Action Environment
The action of this compound is influenced by environmental factors such as pH and solvent. The reaction occurs spontaneously at pH 7 to 9 . The compound must be dissolved in DMSO or DMF before further dilution in aqueous buffers .
Biochemical Analysis
Biochemical Properties
Biotin-PFP ester plays a significant role in biochemical reactions. It reacts with primary and secondary amines of proteins and other molecules . This reactivity allows this compound to be used in the labeling of proteins and nucleic acids for avidin-biotin methods . The reaction occurs spontaneously at pH 7 to 9 .
Cellular Effects
This compound can be used to label inside cells (intracellular) . Its ability to react with both primary and secondary amines enables it to interact with a wide range of biomolecules within the cell . The nature of these interactions is largely dependent on the specific biomolecules involved and the cellular context.
Molecular Mechanism
The mechanism of action of this compound involves its reaction with amines to form stable amide bonds . This reaction is more efficient than that of NHS esters, making this compound a more effective biotinylation reagent . The reaction occurs spontaneously at pH 7 to 9 .
Metabolic Pathways
This compound is involved in the biotinylation of proteins and nucleic acids . The specific metabolic pathways it participates in, as well as the enzymes or cofactors it interacts with, are dependent on the specific proteins and nucleic acids it reacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PFP ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-d]imidazole ring and the subsequent attachment of the perfluorophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Biotin-PFP ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The perfluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biotin-PFP ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Biotin-LC-Hydrazide: This compound shares structural similarities with Biotin-PFP ester and is used in similar applications.
Coenzyme A Derivatives: These compounds also contain thieno[3,4-d]imidazole moieties and are involved in various biochemical processes.
Uniqueness
This compound is unique due to its perfluorophenyl group, which imparts distinct chemical properties such as high stability and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N2O3S/c17-9-10(18)12(20)15(13(21)11(9)19)26-8(24)4-2-1-3-7-14-6(5-27-7)22-16(25)23-14/h6-7,14H,1-5H2,(H2,22,23,25)/t6-,7-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTMDBQDSYQUEV-LEJLMFORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455998 | |
Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120550-35-8 | |
Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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